molecular formula C11H17NO2S B8291721 2-(3,4-Dimethoxyphenyl)-2-(methylthio)ethylamine

2-(3,4-Dimethoxyphenyl)-2-(methylthio)ethylamine

Cat. No. B8291721
M. Wt: 227.33 g/mol
InChI Key: KLXZGRNKLLIDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-2-(methylthio)ethylamine is a useful research compound. Its molecular formula is C11H17NO2S and its molecular weight is 227.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)-2-(methylthio)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)-2-(methylthio)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3,4-Dimethoxyphenyl)-2-(methylthio)ethylamine

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-methylsulfanylethanamine

InChI

InChI=1S/C11H17NO2S/c1-13-9-5-4-8(6-10(9)14-2)11(7-12)15-3/h4-6,11H,7,12H2,1-3H3

InChI Key

KLXZGRNKLLIDPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)SC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, a solution of 2-(3,4-dimethoxyphenyl)-2-(methylthio)nitroethane (1.22 g, 4.8 mmol) in tetrahydrofuran (20 ml) was dropwise added to an ice-cooled and stirred solution of lithium aluminum hydride (0.47 g) in tetrahydrofuran (10 ml). After stirring at room temperature for 30 minutes, water (0.47 ml), 15% aqueous sodium hydroxide solution (0.47 g) and water (1.14 ml) were sequentially added dropwise to the reaction mixture under ice-cooling and stirring. A small amount of potassium carbonate was added and stirred for a few minutes. Inorganic salts were filtered out and washed with tetrahydrofuran and the filtrate was concentrated under reduced pressure and dried to yield a crude oily 2-(3,4-dimethoxyphenyl)-2-(methylthio)ethylamine (0.98 g).
Quantity
1.22 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.47 g
Type
reactant
Reaction Step Four
Name
Quantity
1.14 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.47 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.